Tetrakis(pyrazol-1-yl)borate potassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

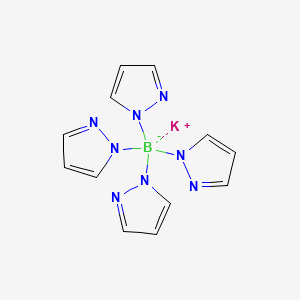

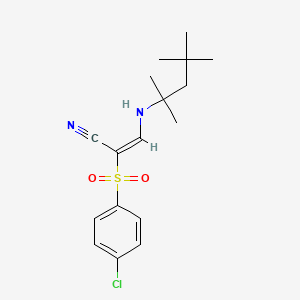

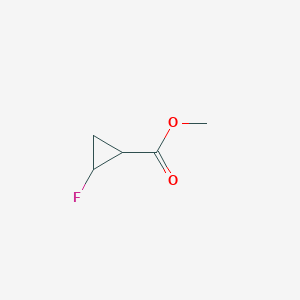

Tetrakis(pyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C12H12BKN8O4 . It is a crystalline powder that appears white to off-white .

Synthesis Analysis

Poly(pyrazolyl)borate ligands, including tetrakis(pyrazolyl)borates, have been synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis

The molecular structure of Tetrakis(pyrazol-1-yl)borate potassium salt is represented by the SMILES notation: [K+].O(N1C=CC=N1)B-(ON1C=CC=N1)ON1C=CC=N1 . The molecular weight of the compound is 318.19 g/mol .Chemical Reactions Analysis

While specific chemical reactions involving Tetrakis(pyrazol-1-yl)borate potassium salt are not detailed in the search results, the compound has been noted for its use in the synthesis of poly(pyrazolyl)borates .Physical And Chemical Properties Analysis

Tetrakis(pyrazol-1-yl)borate potassium salt is a crystalline powder that is white to off-white in color . It has a molecular weight of 318.19 g/mol .Wissenschaftliche Forschungsanwendungen

Synthesis of Poly(pyrazolyl)Borate Ligands

Poly(pyrazolyl)borate ligands have been obtained through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .

Development of New Materials

Poly(pyrazolyl)borates of almost any transition metal have been prepared and used for the development of new materials . This is due to the possibility of fine-tuning the electronic and steric properties of the metal complexes through the introduction of appropriate groups on the heterocyclic rings .

Enzymatic Models

Poly(pyrazolyl)borates have been used as enzymatic models . The ability to mimic the function of enzymes makes them valuable in the field of biochemistry and molecular biology .

Catalytic Processes

The introduction of bulky substituents on position 3 of the heterocyclic rings allowed the isolation of metal complexes bearing only one ligand and therefore vacant coordination positions at the metal opening the door to develop catalytic processes .

Carbene or Nitrene C−H Insertion

Poly(pyrazolyl)borates have been used as power catalysts in reactions such as carbene or nitrene C−H insertion . This application is particularly important in organic synthesis .

Polymerization

Poly(pyrazolyl)borates have also been used as catalysts in polymerization reactions . This is a key process in the production of various types of polymers .

Carbonyl Derivatizations

Another application of poly(pyrazolyl)borates is in carbonyl derivatizations . This is a type of chemical reaction that is used to modify carbonyl groups in organic compounds .

Research Use

Tetrakis(1-pyrazolyl)borate, potassium salt is used in research . It is often used in laboratories for various types of chemical experiments .

Safety and Hazards

While specific safety and hazard information for Tetrakis(pyrazol-1-yl)borate potassium salt is not detailed in the search results, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing in dust, and handling the product only in a closed system or with appropriate exhaust ventilation .

Wirkmechanismus

Target of Action

Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes . These complexes can be formed with almost any transition metal . The primary targets of this compound are therefore the metal ions that it forms complexes with .

Mode of Action

The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination . The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with . These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .

Result of Action

The molecular and cellular effects of Potassium Tetrakis(1-pyrazolyl)borate’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations .

Action Environment

The action, efficacy, and stability of Potassium Tetrakis(1-pyrazolyl)borate are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions . Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope .

Eigenschaften

IUPAC Name |

potassium;tetra(pyrazol-1-yl)boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZDJFJWROUEGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BKN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium tetrakis(1-pyrazolyl)borate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Benzyloxy)phenyl]propan-2-one, 97%](/img/structure/B6320660.png)

![(2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-[(3-bromophenyl)methoxy]-3-iodophenyl)propanoic acid; 95%](/img/structure/B6320666.png)